Cps2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

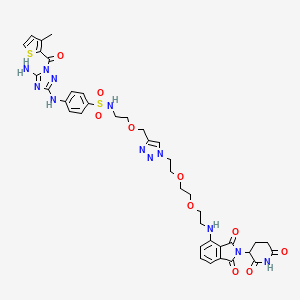

C38H42N12O10S2 |

|---|---|

Molecular Weight |

890.9 g/mol |

IUPAC Name |

4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]-N-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethyl]benzenesulfonamide |

InChI |

InChI=1S/C38H42N12O10S2/c1-23-11-20-61-32(23)36(55)50-37(39)44-38(46-50)42-24-5-7-26(8-6-24)62(56,57)41-13-16-60-22-25-21-48(47-45-25)14-17-59-19-18-58-15-12-40-28-4-2-3-27-31(28)35(54)49(34(27)53)29-9-10-30(51)43-33(29)52/h2-8,11,20-21,29,40-41H,9-10,12-19,22H2,1H3,(H,43,51,52)(H3,39,42,44,46) |

InChI Key |

BXCPYBFBMAWDDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NCCOCC4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to PROTAC Technology and the CPS2 Degrader

An In-depth Technical Guide on the Core Mechanism of Action of the CPS2 PROTAC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for the proteolysis-targeting chimera (PROTAC) designated this compound. Contrary to a potential misinterpretation of its name, this compound does not target Carbamoyl Phosphate Synthetase 2. Instead, it is a highly potent and selective degrader of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in oncology. This document outlines the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and evaluating the activity of the this compound PROTAC.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology. These bifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound PROTAC is a first-in-class, highly potent, and selective degrader of CDK2.[1][2][3][4] It has demonstrated significant anti-leukemic effects by inducing the degradation of CDK2.[1][2]

Core Mechanism of Action of the this compound PROTAC

The degradation of CDK2 by this compound is a multi-step process initiated by the formation of a key ternary complex. The this compound molecule acts as a bridge, bringing together CDK2 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity is the cornerstone of its mechanism.

The key steps are as follows:

-

Ternary Complex Formation: this compound simultaneously binds to CDK2 and CRBN, forming a CDK2-CPS2-CRBN ternary complex.

-

Ubiquitination: The formation of this complex brings the E3 ligase machinery into close proximity with CDK2. This allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK2. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated CDK2 is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged CDK2 into small peptides.

-

Catalytic Cycle: After the degradation of CDK2, the this compound PROTAC is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.

Figure 1: General mechanism of action for the this compound PROTAC.

Relevant Signaling Pathways

The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular process responsible for the degradation of most intracellular proteins. It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases provide substrate specificity.

Figure 2: The Ubiquitin-Proteasome System pathway.

CDK2 Signaling in the Cell Cycle

CDK2 is a crucial kinase that, in complex with Cyclin E, drives the transition from the G1 to the S phase of the cell cycle. A key substrate of the Cyclin E/CDK2 complex is the Retinoblastoma (Rb) protein. Phosphorylation of Rb by Cyclin E/CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By degrading CDK2, the this compound PROTAC can block this signaling cascade and induce cell cycle arrest.

Figure 3: Simplified CDK2 signaling pathway in G1/S transition.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the this compound PROTAC.

| Parameter | Value | Cell Line(s) | Notes |

| IC₅₀ | 24 nM | Not specified | Potency of the PROTAC.[1][2][4] |

| DC₅₀ | 1 nM | MV-4-11 | Concentration for 50% degradation.[2] |

| DC₅₀ | 8 nM | MDA-MB-231 | Concentration for 50% degradation.[2] |

| Degradation | Potent | NB4 | Observed potent CDK2 degradation.[1] |

| Time to Degradation | Rapid | Ramos and NB4 | Rapid induction of CDK2 degradation.[1] |

| Selectivity | Selective for CDK2 | Ramos | No significant perturbation of other CDKs.[1][2] |

| Cytotoxicity | Non-cytotoxic | HSCs | Inhibits proliferation without cytotoxicity.[1] |

Experimental Protocols

Western Blotting for CDK2 Degradation

This protocol is used to quantify the reduction in CDK2 protein levels following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., NB4, Ramos)

-

This compound PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CDK2

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO vehicle control and a positive control with a proteasome inhibitor to confirm degradation is proteasome-dependent.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2 and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control to determine the relative decrease in CDK2 levels.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the physical interaction between CDK2, this compound, and CRBN.

Materials:

-

Cells expressing tagged versions of CDK2 or CRBN (optional but recommended)

-

This compound PROTAC

-

Co-IP lysis buffer (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-CRBN or anti-CDK2)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as described above)

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a short period (e.g., 1-4 hours) to allow for ternary complex formation.

-

Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with magnetic beads.

-

Incubate the cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) to capture the E3 ligase and its binding partners.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of CDK2. A band for CDK2 in the sample treated with this compound and immunoprecipitated with the CRBN antibody would confirm the formation of the ternary complex.

Cell Viability Assay (MTS/MTT)

This protocol measures the effect of this compound-induced CDK2 degradation on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

This compound PROTAC

-

96-well plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a low density in 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours).

-

Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

References

An In-depth Technical Guide to the Discovery and Development of Degraders Targeting CPS2 and CDK2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless progression of cancer is intrinsically linked to the dysregulation of fundamental cellular processes, including nucleotide metabolism and cell cycle control. Two pivotal players in these respective pathways, Carbamoyl Phosphate Synthetase II (CPS2) and Cyclin-Dependent Kinase 2 (CDK2), have emerged as compelling targets for therapeutic intervention. This technical guide provides a comprehensive overview of the rationale for targeting this compound and CDK2, with a particular focus on the burgeoning field of targeted protein degradation. While the discovery of specific degraders for a direct this compound-CDK2 complex is not yet established in published literature, this document will explore the individual significance of each protein, the development of CDK2-targeted degraders, and the potential for future discovery of this compound- and potentially dual-targeting agents. This guide will delve into the core signaling pathways, present quantitative data for known degraders, detail essential experimental protocols, and provide visual representations of key biological and experimental workflows.

Introduction: The Rationale for Targeting this compound and CDK2 in Oncology

This compound: Fueling Cancer Proliferation through Pyrimidine Synthesis

Carbamoyl Phosphate Synthetase II (this compound) is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the production of nucleotides necessary for DNA and RNA synthesis.[1][2][3] This cytosolic enzyme catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[1][3][4] In rapidly proliferating cancer cells, there is a heightened demand for nucleotides to support continuous cell division.[5] Consequently, the expression and activity of this compound are often upregulated in various cancers, including hepatoma, conferring a significant growth advantage to tumor cells.[6] This dependency makes this compound an attractive target for anticancer therapies, as its inhibition would starve cancer cells of the essential building blocks for replication.[1][5]

CDK2: A Master Regulator of the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[7][8][9] CDK2 forms active complexes with Cyclin E and Cyclin A, which then phosphorylate key substrates, most notably the Retinoblastoma protein (Rb).[7][10] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[10] Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, is a common feature in many cancers, including breast, lung, and ovarian cancers, making cancer cells critically dependent on CDK2 activity for their proliferation.[7] This dependency has positioned CDK2 as a key target for the development of cancer therapeutics.[8]

The Promise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that offers several advantages over traditional inhibition.[11][12] Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues utilize the cell's own ubiquitin-proteasome system to specifically eliminate a target protein.[12][13][14][15] PROTACs are heterobifunctional molecules with one end binding to the protein of interest and the other recruiting an E3 ubiquitin ligase.[13][15] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] This approach can be particularly effective for targeting proteins that are difficult to inhibit with small molecules or for eliminating both the enzymatic and scaffolding functions of a protein.[17]

Signaling and Regulatory Pathways

The De Novo Pyrimidine Synthesis Pathway and this compound Regulation

The de novo pyrimidine synthesis pathway is a multi-step process that begins with the synthesis of carbamoyl phosphate by this compound. The activity of this compound is tightly regulated by allosteric mechanisms; it is activated by ATP and phosphoribosyl pyrophosphate (PRPP) and feedback-inhibited by the end-product of the pathway, uridine triphosphate (UTP).[1][2][3]

CDK2 in Cell Cycle Regulation

CDK2 is a central node in the cell cycle machinery. Its activation by Cyclin E and subsequent phosphorylation of Rb is a critical checkpoint for entry into the S phase. This process is tightly regulated by various factors, including CDK inhibitors (CKIs) like p21 and p27.

CDK2 Degrader Discovery and Development

The development of CDK2-selective degraders represents a significant advancement in targeting this key cell cycle regulator. Several research groups have successfully designed and characterized PROTACs that can effectively and selectively degrade CDK2.

Quantitative Data for CDK2 Degraders

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The inhibitory activity of the warhead is measured by the half-maximal inhibitory concentration (IC50).

| Degrader | Target(s) | E3 Ligase Ligand | DC50 | Dmax | IC50 (CDK2) | Cell Line | Reference |

| PROTAC-8 | CDK2 | VHL | ~100 nM | ~50% | Not specified | HEI-OC1 | [18] |

| TMX-2172 | CDK2/5 | CRBN | Not specified | Not specified | Not specified | OVCAR8 | [19] |

Note: This table is a summary of available data and may not be exhaustive. "Not specified" indicates that the value was not found in the cited source.

Mechanism of Action: PROTAC-mediated Degradation

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target, marking it for proteasomal degradation.

Experimental Protocols for Degrader Characterization

The development of effective protein degraders requires a robust pipeline of biochemical and cellular assays to characterize their activity at each step of the degradation pathway.

Experimental Workflow

A typical workflow for characterizing a novel degrader involves a series of assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, target degradation in a cellular context.

Detailed Methodologies

5.2.1 Ternary Complex Formation Assays (e.g., TR-FRET)

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of the target protein and the E3 ligase in the presence of the degrader.

-

Methodology:

-

Label the target protein and the E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively. This can be achieved through direct chemical labeling or by using tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies.

-

In a microplate, incubate the labeled target protein and E3 ligase with varying concentrations of the degrader molecule.

-

Excite the donor fluorophore with a pulsed light source at the appropriate wavelength.

-

Measure the emission from both the donor and the acceptor fluorophores after a time delay.

-

The TR-FRET ratio (acceptor emission / donor emission) will increase as the degrader facilitates the formation of the ternary complex, bringing the donor and acceptor into close proximity.

-

Plot the TR-FRET ratio against the degrader concentration to determine the concentration required for half-maximal complex formation (EC50).

-

5.2.2 In Vitro Ubiquitination Assay

-

Principle: This assay reconstitutes the ubiquitination cascade in vitro to directly measure the degrader-dependent ubiquitination of the target protein.

-

Methodology:

-

Combine the following components in a reaction buffer:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme specific for the E3 ligase

-

Recombinant E3 ligase (e.g., VHL or CRBN complex)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

The degrader molecule at various concentrations.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

Separate the reaction products by SDS-PAGE and transfer to a membrane.

-

Perform a Western blot using an antibody specific for the target protein to visualize the appearance of higher molecular weight bands corresponding to poly-ubiquitinated target. An anti-ubiquitin antibody can also be used.

-

5.2.3 Cellular Degradation Assays (e.g., Western Blot, HiBiT)

-

Principle: These assays quantify the reduction in the levels of the target protein in cells treated with the degrader.

-

Methodology (Western Blot):

-

Culture the chosen cell line to an appropriate confluency.

-

Treat the cells with a range of concentrations of the degrader for a specific duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the total protein concentration in each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the percentage of remaining target protein against the degrader concentration to calculate the DC50 and Dmax.

-

-

Methodology (HiBiT Assay):

-

Genetically engineer the cell line to express the target protein fused with the 11-amino-acid HiBiT tag.

-

Seed the cells in a microplate.

-

Treat the cells with the degrader at various concentrations and for different time points.

-

Add a lytic reagent containing the LgBiT protein and a furimazine substrate.

-

The HiBiT tag on the target protein will complement with LgBiT to form a functional NanoLuc luciferase, which will generate a luminescent signal in the presence of the substrate.

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged target protein.

-

Calculate the DC50 and Dmax from the dose-response curve.

-

Future Directions and Conclusion

The successful development of CDK2 degraders has provided a strong proof-of-concept for applying targeted protein degradation to key regulators of the cell cycle. While specific this compound degraders have not yet been reported in the literature, the critical role of this compound in supporting the metabolic demands of cancer cells makes it a highly attractive target for this modality. Future research will likely focus on:

-

Discovery of this compound Ligands: The identification of small molecules that bind to this compound is the first critical step in developing this compound-targeted degraders.

-

Development of Dual this compound/CDK2 Degraders: Given the potential for crosstalk between the pyrimidine synthesis and cell cycle pathways, a dual-targeting degrader could offer a synergistic therapeutic effect.

-

Exploration of Novel E3 Ligases: Expanding the repertoire of E3 ligases used in degrader development could overcome resistance mechanisms and provide tissue-specific targeting.

References

- 1. droracle.ai [droracle.ai]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Increased synthesis of carbamoyl-phosphate synthase II (EC 6.3.5.5) in hepatoma 3924A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 8. What are CDK2 modulators and how do they work? [synapse.patsnap.com]

- 9. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Discovery of small molecule degraders for modulating cell cycle [academic.hep.com.cn]

- 18. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The PROTAC Compound CPS2: A Technical Guide to a First-in-Class CDK2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPS2 is a pioneering, highly potent, and selective irreversible PROTAC (Proteolysis Targeting Chimera) compound designed for the targeted degradation of Cyclin-Dependent Kinase 2 (CDK2). With an IC50 of 24 nM, this compound demonstrates significant potential as a chemical probe and a therapeutic lead, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its synthesis.

Introduction to this compound

This compound is a heterobifunctional molecule that operates through the PROTAC mechanism. It is composed of a ligand that binds to CDK2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite complex formation leads to the polyubiquitination of CDK2, marking it for degradation by the 26S proteasome. The targeted degradation of CDK2 by this compound has been shown to induce differentiation in AML cells, presenting a promising therapeutic strategy.

Chemical Properties:

| Property | Value |

| Molecular Formula | C38H42N12O10S2 |

| Molecular Weight | 890.95 g/mol |

| CAS Number | 2756741-90-7 |

Mechanism of Action

The primary mechanism of action of this compound is the induction of selective CDK2 protein degradation. This process can be visualized as a catalytic cycle where this compound acts as a bridge between CDK2 and the E3 ligase machinery.

Signaling Pathway of this compound-mediated CDK2 Degradation

Figure 1: Mechanism of action of this compound. This compound facilitates the formation of a ternary complex between CDK2 and the CRBN E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of CDK2.

Quantitative Data

The potency and efficacy of this compound have been characterized in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 | - | 24 nM | |

| DC50 | MDA-MB-231 | 8 nM | [1] |

| DC50 | MV-4-11 | 1 nM | [1] |

| DC50 | NB4 | Potent degradation | |

| DC50 | U937 | Potent degradation | |

| DC50 | OCI-AML2 | Potent degradation | |

| DC50 | OCI-AML3 | Potent degradation | |

| DC50 | Kasumi-1 | Potent degradation |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

Western Blot for CDK2 Degradation

Objective: To determine the extent of CDK2 protein degradation following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate AML cell lines (e.g., NB4, MV-4-11) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 6-24 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the effect of this compound-mediated CDK2 degradation on cell viability.

Protocol:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for this compound Evaluation

Figure 2: A typical experimental workflow for the preclinical evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, characteristic of PROTAC development. It requires the synthesis of the CDK2-binding moiety, the CRBN-recruiting moiety, and the linker, followed by their conjugation. A generalized synthetic approach is outlined below.

Logical Relationship in this compound Synthesis

Figure 3: A logical diagram illustrating the general synthetic strategy for this compound, involving the preparation of key intermediates followed by a final coupling step.

Therapeutic Potential in Acute Myeloid Leukemia (AML)

The rationale for using a CDK2 degrader in AML stems from the observation that CDK2 inactivation can overcome the differentiation block characteristic of this disease. By degrading CDK2, this compound induces the expression of myeloid differentiation markers, such as CD11b, and promotes the morphological changes associated with granulocytic differentiation in AML cell lines and primary patient samples. This offers a novel therapeutic approach that aims to mature and neutralize leukemic cells rather than relying solely on cytotoxic effects.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. As a first-in-class selective CDK2 degrader, it serves as a valuable tool for studying the biological roles of CDK2 and holds considerable promise for the development of novel therapeutics for acute myeloid leukemia. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

The Pivotal Role of Carbamoyl Phosphate Synthetase II (CPS2) in Cellular Proliferation and as a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbamoyl Phosphate Synthetase II (CPS2) stands as a critical enzyme at the nexus of nucleotide metabolism and cell growth signaling. As the enzyme catalyzing the initial, rate-limiting step in the de novo pyrimidine biosynthesis pathway, this compound is indispensable for the synthesis of DNA and RNA precursors. Its activity is exquisitely regulated by both allosteric effectors and post-translational modifications, making it a key player in normal cell proliferation and a high-value target in oncology and other diseases characterized by rapid cell division. This technical guide provides a comprehensive overview of the biological activity and function of this compound, including detailed experimental protocols and a quantitative analysis of its kinetic properties.

Core Function and Biological Significance

This compound is a cytosolic enzyme that catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.[1][2] This reaction is the committed step for the synthesis of pyrimidine nucleotides such as uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential building blocks for nucleic acids.[2][3] In mammals, this compound is part of a large, multifunctional protein known as CAD, which also contains the enzymatic activities for the subsequent two steps in the pathway: aspartate transcarbamoylase (ATCase) and dihydroorotase (DHOase).[2]

The paramount importance of this compound is underscored by its necessity for cell proliferation.[4] Rapidly dividing cells, including those in the bone marrow, the immune system, and particularly cancer cells, exhibit a high demand for nucleotides and are therefore heavily reliant on the de novo pyrimidine synthesis pathway.[5] Consequently, the activity of this compound is often upregulated in cancerous tissues, conferring a selective advantage for tumor growth.[6] This has positioned this compound and the CAD protein as attractive targets for the development of novel chemotherapeutic agents.[7]

Allosteric and Post-Translational Regulation

The activity of this compound is intricately controlled to match the cellular demand for pyrimidines. This regulation occurs through two primary mechanisms: allosteric control by pathway metabolites and phosphorylation by upstream signaling kinases.

Allosteric Regulation

This compound is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP), a precursor in nucleotide synthesis, and is subject to feedback inhibition by the end-product of the pathway, UTP.[5][7] ATP also acts as an activator.[2] This fine-tuned mechanism ensures that pyrimidine production is tightly coupled to the cell's metabolic state and its requirements for DNA and RNA synthesis. When PRPP levels are high, indicating active nucleotide synthesis, this compound activity is stimulated. Conversely, an abundance of UTP signals that the pyrimidine pool is sufficient, leading to the inhibition of this compound and the conservation of metabolic resources.[5]

Regulation by Phosphorylation: The MAPK Signaling Axis

A crucial layer of regulation is imposed by the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway in cell growth and proliferation.[4] Growth factor signaling, for instance through the Epidermal Growth Factor Receptor (EGFR), activates the Ras-Raf-MEK-ERK pathway.[8] Activated ERK (extracellular signal-regulated kinase) directly phosphorylates the CAD protein.[4] This phosphorylation event has a profound impact on the allosteric regulation of this compound: it desensitizes the enzyme to feedback inhibition by UTP and increases its sensitivity to activation by PRPP.[4][9] This effectively couples growth factor-mediated proliferative signals directly to an increased capacity for pyrimidine biosynthesis, thereby fueling DNA replication and cell division.

Quantitative Analysis of this compound Activity

The enzymatic activity of this compound can be quantified by measuring its kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.

| Substrate/Effector | Parameter | Value | Organism/Conditions | Reference |

| L-Glutamine | Km | 0.27 mM | Crithidia fasciculata | [3] |

| L-Glutamine | Km | 0.10 mM | Crithidia fasciculata (in 8.6% DMSO) | [3] |

| NH4+ | Km | 26 mM | Crithidia fasciculata | [3] |

| NH3 | Km | 166 µM | Mammalian (high ATP) | [10] |

| NH3 | Km | 26 µM | Mammalian (low ATP) | [10] |

| Bicarbonate | Km | 1.7 mM | Crithidia fasciculata | [3] |

| Bicarbonate | Km | 1.4 mM | Mammalian | [10] |

| MgATP | Km | 1.7 mM | Crithidia fasciculata | [3] |

| MgATP | Apparent Km | 2.3 mM | Rat liver | [6] |

| MgATP (with 0.5 mM UTP) | Apparent Km | 7.6 mM | Rat liver | [6] |

| MgATP (with 0.1 mM PRPP) | Apparent Km | 0.5 mM | Rat liver | [6] |

| PRPP | Ka | 3 µM | Rat liver | [6] |

| PRPP (with 0.5 mM UTP) | Ka | 7 µM | Rat liver | [6] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes governing this compound activity, the following diagrams illustrate key signaling pathways and a general experimental workflow for studying this compound phosphorylation.

Experimental Protocols

Protocol 1: Purification of Recombinant Human CAD Protein

Objective: To obtain purified CAD protein for use in subsequent enzymatic and phosphorylation assays.

Methodology:

-

Expression: The full-length human CAD cDNA is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag) and transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

-

Cell Culture and Induction: A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with an appropriate concentration of IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: The His-tagged CAD protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Size-Exclusion Chromatography: The eluted fractions containing CAD are pooled, concentrated, and further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

Protocol 2: Colorimetric Assay for this compound Activity (Malachite Green Assay)

Objective: To measure the rate of carbamoyl phosphate production by this compound by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 100 mM KCl), substrates (e.g., 10 mM L-glutamine, 50 mM NaHCO3), and allosteric effectors (e.g., 5 mM PRPP) as required.

-

Enzyme Reaction:

-

Add a known amount of purified CAD protein to the reaction mixture.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding a quenching agent such as 0.1 M HCl or by proceeding directly to the phosphate detection step.

-

-

Phosphate Detection (Malachite Green):

-

Prepare the Malachite Green reagent by mixing a solution of Malachite Green hydrochloride with ammonium molybdate in an acidic solution, followed by the addition of a stabilizing agent like Tween-20.[11][12]

-

Add the Malachite Green reagent to the stopped reaction mixture.

-

Incubate at room temperature for 15-20 minutes to allow for color development.[1][13]

-

Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[1][11]

-

-

Quantification: Generate a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in the enzymatic reaction. The specific activity of this compound can then be calculated (e.g., in nmol of phosphate/min/mg of protein).

Protocol 3: In Vitro Phosphorylation of CAD by ERK2 and Western Blot Analysis

Objective: To phosphorylate the CAD protein in vitro using active ERK2 kinase and to confirm the phosphorylation event by Western blotting.

Methodology:

-

In Vitro Kinase Assay:

-

In a microcentrifuge tube, combine purified CAD protein (e.g., 1-2 µg) with active, recombinant ERK2 kinase in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Initiate the reaction by adding ATP to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

SDS-PAGE and Western Blotting:

-

Boil the samples and resolve the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CAD (at the ERK-targeted site) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Total Protein Control: To confirm equal loading, the membrane can be stripped and re-probed with an antibody that recognizes total CAD protein, or a parallel blot can be run for this purpose.

Conclusion

Carbamoyl Phosphate Synthetase II is a master regulator of pyrimidine biosynthesis, essential for cell proliferation. Its intricate control through allosteric regulation and phosphorylation by the MAPK signaling pathway highlights its central role in coordinating metabolic processes with cell growth signals. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted nature of this compound, with the ultimate goal of exploiting its therapeutic potential in cancer and other proliferative diseases. The continued exploration of this compound biology will undoubtedly uncover new avenues for targeted therapeutic intervention.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 3. Kinetic properties of carbamoyl-phosphate synthetase II (glutamine-hydrolyzing) in the parasitic protozoan Crithidia fasciculata and separation of the enzyme from aspartate carbamoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. youtube.com [youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. biopioneer.com.tw [biopioneer.com.tw]

The Maestro of Monomers: An In-depth Guide to the Role of Cps2 (CAD) in Cell Cycle Regulation

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise orchestration of the cell cycle is fundamental to cellular proliferation and organismal health. This process is governed by a complex network of regulatory proteins that ensure the fidelity and timeliness of DNA replication and cell division. Among the key players in this intricate symphony is the multifunctional enzyme Carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase, commonly known as CAD. The Carbamoyl-phosphate synthetase II (CPSII or Cps2) domain of this protein catalyzes the rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route of paramount importance for providing the necessary building blocks for DNA synthesis. This technical guide provides a comprehensive examination of the pivotal role of this compound in cell cycle regulation, detailing its molecular mechanisms, regulatory networks, and the experimental methodologies used to elucidate its function. This document is intended to serve as a critical resource for researchers in cell biology, oncology, and drug development seeking to understand and target the metabolic dependencies of proliferating cells.

Introduction: The Metabolic Gatekeeper of S-Phase

Cell cycle progression is a tightly regulated process divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The transition from G1 to S phase marks a critical commitment point, where the cell initiates DNA replication. This transition necessitates a dramatic increase in the production of deoxyribonucleotides, the monomeric units of DNA. The trifunctional enzyme CAD, and specifically its this compound domain, acts as a crucial metabolic gatekeeper for S-phase entry and progression by controlling the de novo synthesis of pyrimidines.

The CAD protein integrates three enzymatic activities:

-

Carbamoyl-phosphate synthetase II (CPSII or this compound): Catalyzes the formation of carbamoyl phosphate from glutamine, ATP, and bicarbonate. This is the first and rate-limiting step of the pathway.

-

Aspartate transcarbamylase (ATCase): Converts carbamoyl phosphate and aspartate to N-carbamoyl-L-aspartate.

-

Dihydroorotase (DHOase): Catalyzes the cyclization of N-carbamoyl-L-aspartate to dihydroorotate.

This guide will focus on the this compound activity as the primary regulatory node within the CAD protein and its direct impact on cell cycle control. Throughout this document, "this compound" will be used to refer to the Carbamoyl-phosphate synthetase II function of the CAD protein.

This compound Activity is Tightly Coupled to Cell Cycle Progression

While the transcript and total protein levels of CAD remain relatively constant throughout the cell cycle, its enzymatic activity is dynamically regulated, peaking during the S phase to meet the high demand for pyrimidine nucleotides for DNA replication.[1] This regulation is primarily achieved through a combination of allosteric control and post-translational modifications, specifically phosphorylation.

Allosteric Regulation: A Feedback and Feed-forward Mechanism

The activity of this compound is exquisitely sensitive to the intracellular concentrations of key metabolites, creating a finely tuned feedback and feed-forward regulatory loop.

-

Feedback Inhibition by UTP: The end-product of the pyrimidine biosynthesis pathway, uridine triphosphate (UTP), acts as a potent allosteric inhibitor of this compound.[2][3] High levels of UTP signal a sufficient pyrimidine pool, thus dampening the pathway's activity. During S phase, the increased consumption of UTP for DNA synthesis leads to a decrease in its intracellular concentration, thereby relieving the inhibition on this compound and boosting pyrimidine production.[1]

-

Feed-forward Activation by PRPP: 5-phosphoribosyl-α-pyrophosphate (PRPP), a substrate for both purine and pyrimidine synthesis, functions as an allosteric activator of this compound.[2][3] Elevated PRPP levels indicate a cellular state primed for nucleotide synthesis, thus stimulating this compound activity.

Signaling Pathways Converging on this compound: The Phosphorylation Code

The integration of this compound activity with the cell cycle machinery is orchestrated by key signaling pathways that respond to mitogenic signals and cellular energy status. These pathways converge on the CAD protein to modulate its this compound activity through phosphorylation at specific residues.

The MAPK Pathway: A Go-Signal for S-Phase Entry

The Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade activated by growth factors, plays a crucial role in promoting cell cycle entry. Upon mitogenic stimulation, activated MAPK (Erk1/2) translocates to the nucleus and phosphorylates CAD on Threonine 456 (Thr456).[4][5] This phosphorylation event has two significant consequences:

-

It reduces the sensitivity of this compound to feedback inhibition by UTP.

-

It increases the sensitivity of this compound to activation by PRPP.

This dual effect ensures a robust activation of pyrimidine synthesis as the cell commits to DNA replication.

The mTORC1-S6K1 Pathway: Linking Nutrient Availability to Proliferation

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth and proliferation, sensing nutrient availability, particularly amino acids. When activated, mTORC1 phosphorylates and activates the S6 Kinase 1 (S6K1), which in turn phosphorylates CAD at Serine 1859 (Ser1859).[6] This phosphorylation enhances this compound activity, thereby coupling nutrient status to the cell's capacity for nucleotide synthesis and proliferation.

Quantitative Data on this compound Regulation

The following tables summarize key quantitative data related to the regulation of this compound activity during the cell cycle.

| Parameter | G1 Phase | S Phase | G2/M Phase | Reference |

| Relative this compound Activity | Low | High | Low | [1] |

| Intracellular UTP Level | High | Low | High | [1] |

| CAD (Thr456) Phosphorylation | Low | High | Low | [4] |

| CAD (Ser1859) Phosphorylation | Basal | Elevated | Basal | [6] |

| CAD mRNA Levels | Stable | Stable | Stable | [1] |

| CAD Protein Levels | Stable | Stable | Stable | [1] |

| Table 1: Cell Cycle-Dependent Fluctuation of this compound Activity and its Regulators. |

| Regulatory Molecule | Effect on this compound Activity | Phosphorylation Site | Kinase |

| UTP | Allosteric Inhibition | N/A | N/A |

| PRPP | Allosteric Activation | N/A | N/A |

| MAPK (Erk1/2) | Activation | Thr456 | MAPK |

| S6K1 | Activation | Ser1859 | S6K1 |

| PKA | Antagonizes MAPK activation | Ser1406 | PKA |

| Table 2: Key Regulators of this compound Activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell cycle regulation.

Cell Synchronization by Double Thymidine Block

This protocol is used to synchronize cells at the G1/S boundary, allowing for the collection of cell populations enriched in specific cell cycle phases upon release.

Materials:

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Thymidine stock solution (100 mM in sterile PBS)

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Plate cells to be 30-40% confluent at the time of the first block.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate the cells for 18-19 hours.[7]

-

Remove the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.

-

Add fresh, pre-warmed complete medium and incubate for 9 hours.[7]

-

Add thymidine to a final concentration of 2 mM for a second block.

-

Incubate for 16-18 hours.[7]

-

To release the cells from the block, remove the thymidine-containing medium, wash twice with pre-warmed sterile PBS, and add fresh complete medium.

-

Collect cells at different time points post-release to obtain populations enriched in S, G2, M, and the subsequent G1 phase. Cell cycle progression can be monitored by flow cytometry.

Carbamoyl-Phosphate Synthetase II (this compound) Activity Assay

This assay measures the enzymatic activity of this compound by quantifying the formation of carbamoyl aspartate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 5 mM ATP, 2 mM L-glutamine, 10 mM L-aspartate, 20 mM NaHCO₃

-

[¹⁴C]-NaHCO₃ (specific activity ~50 mCi/mmol)

-

2 M Perchloric acid

-

Dowex 50-X8 resin (H⁺ form)

-

Scintillation cocktail

Procedure:

-

Prepare cell lysates from synchronized or treated cells and determine protein concentration.

-

Set up the reaction mixture in a microcentrifuge tube: 50 µL of assay buffer, 1 µCi of [¹⁴C]-NaHCO₃, and 20-50 µg of cell lysate.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 2 M perchloric acid.

-

Heat the samples at 95°C for 3 minutes to remove unincorporated [¹⁴C]-bicarbonate as ¹⁴CO₂.

-

Centrifuge the samples to pellet precipitated protein.

-

Apply the supernatant to a Dowex 50-X8 column to separate the negatively charged product (carbamoyl aspartate) from positively charged substrates.

-

Elute the carbamoyl aspartate with water.

-

Quantify the radioactivity in the eluate by liquid scintillation counting.

-

Calculate the specific activity as cpm/µg protein/hour.

Immunoprecipitation of CAD for Phosphorylation Analysis

This protocol is used to isolate CAD protein from cell lysates to analyze its phosphorylation status by Western blotting.[8][9][10]

Materials:

-

Cell lysis buffer (e.g., IP-lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Anti-CAD antibody

-

Anti-phospho-CAD (e.g., anti-pThr456 or anti-pSer1859) antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., IP-lysis buffer without detergents)

-

SDS-PAGE sample buffer

Procedure:

-

Lyse cells in ice-cold IP-lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary anti-CAD antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer.

-

After the final wash, aspirate all supernatant and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the protein complexes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-phospho-CAD and total CAD antibodies.

Measurement of Pyrimidine Nucleotide Pools by HPLC

This method allows for the quantification of intracellular pyrimidine nucleotide pools.[4][6][11][12][13]

Materials:

-

Ice-cold 0.4 M perchloric acid

-

1 M K₂CO₃

-

HPLC system with a strong anion-exchange column

-

Mobile phase buffers (e.g., ammonium phosphate buffers with a concentration gradient)

-

Nucleotide standards (UTP, CTP, etc.)

Procedure:

-

Rapidly harvest cells and quench metabolic activity by washing with ice-cold PBS.

-

Extract nucleotides by adding ice-cold 0.4 M perchloric acid and incubating on ice for 20 minutes.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and protein.

-

Neutralize the supernatant by adding 1 M K₂CO₃. The perchlorate will precipitate as potassium perchlorate.

-

Centrifuge to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the sample by HPLC. Separate the nucleotides using a gradient of the mobile phase.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.

Visualizing the Regulatory Network of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways that regulate this compound activity and its central role in the cell cycle.

References

- 1. Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAD protein - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidine cell synchronization assay [bio-protocol.org]

- 6. Measurement of tissue purine, pyrimidine, and other nucleotides by radial compression high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Synchronization by Double Thymidine Block [bio-protocol.org]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on Cyclin-Dependent Kinase 2 (CDK2) Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily involved in the G1/S phase transition and S phase progression.[1] Its activity is tightly controlled through multiple mechanisms, including binding to cyclin partners (Cyclin E and Cyclin A), phosphorylation, and association with CDK inhibitors (CKIs).[2][3] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a significant target for therapeutic intervention.[4] One of the key mechanisms controlling the cellular levels of CDK2 is protein degradation, predominantly through the ubiquitin-proteasome system (UPS). This guide provides a comprehensive overview of the known CDK2 degradation pathways, with a particular focus on the emerging data surrounding a selective CDK2 degrader referred to as "CPS2".

Core Mechanisms of CDK2 Degradation

The primary route for CDK2 degradation is through the ubiquitin-proteasome system, a highly regulated process involving the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[5] The E3 ligase is responsible for substrate specificity, recognizing and targeting specific proteins for degradation.[5]

Several E3 ligase complexes have been implicated in the regulation of the cell cycle, with the Skp1-Cul1-F-box (SCF) and the Anaphase-Promoting Complex/Cyclosome (APC/C) being the most prominent.[6] While these complexes are known to target cyclins and CDK inhibitors for degradation, direct ubiquitination and degradation of CDK2 itself is also a crucial regulatory step.[7][8]

A notable E3 ubiquitin ligase identified as a direct regulator of CDK2 degradation is Kelch-like protein 6 (KLHL6).[1][9] KLHL6 specifically binds to CDK2 and mediates its ubiquitination and subsequent proteasomal degradation.[1] This pathway is particularly relevant in the context of acute myeloid leukemia (AML), where the ubiquitin-dependent degradation of CDK2 can drive therapeutic differentiation.[9]

The "this compound" Selective CDK2 Degrader

Recent research has brought to light a compound referred to as This compound , which has been identified as a selective degrader of CDK2.[10] While the precise E3 ligase recruited by this compound for CDK2 degradation is not explicitly detailed in the available literature, its activity highlights the therapeutic potential of targeted protein degradation in cancers with CDK2 dependency.

The antitumor activity of this compound has been demonstrated in preclinical models.[10] Treatment of MCA205 cancer cells with this compound resulted in a dose-dependent decrease in CDK2 expression.[10] This degradation of CDK2 was associated with reduced cell proliferation and viability.[10]

Signaling Pathways and Experimental Workflows

CDK2 Degradation Pathway

The following diagram illustrates the general pathway of ubiquitin-mediated CDK2 degradation.

Caption: Ubiquitin-mediated degradation of CDK2.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a selective CDK2 degrader like this compound.

Caption: Workflow for evaluating a selective CDK2 degrader.

Data Presentation

Table 1: In Vitro Effects of this compound on MCA205 Cancer Cells

| Parameter | Treatment | Result | Reference |

| CDK2 Expression | This compound (increasing concentrations) | Dose-dependent decrease in CDK2 protein levels | [10] |

| Cell Proliferation | This compound | Inhibition of cell proliferation | [10] |

| Cell Viability | This compound | Reduction in cell viability | [10] |

| Dnmt1 mRNA Expression | This compound | Downregulation of Dnmt1 mRNA | [10] |

| Dnmt1 Protein Expression | This compound | Downregulation of Dnmt1 protein | [10] |

Experimental Protocols

Western Blot Analysis for CDK2 Expression

-

Cell Lysis: MCA205 cells are treated with varying concentrations of this compound or DMSO (control) for a specified time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for CDK2. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (BrdU Incorporation)

-

Cell Seeding: MCA205 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound or DMSO for the desired duration.

-

BrdU Labeling: BrdU (5-bromo-2'-deoxyuridine) is added to the cell culture medium and incubated for a few hours to be incorporated into the DNA of proliferating cells.

-

Fixation and Denaturation: Cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: A peroxidase-conjugated anti-BrdU antibody is added and incubated.

-

Substrate Reaction: A substrate solution is added, which is converted by the peroxidase into a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Cell Viability Assay (MTT)

-

Cell Seeding and Treatment: As described for the proliferation assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the soluble MTT into an insoluble purple formazan.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm), which is directly proportional to the number of viable cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from this compound- or DMSO-treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the target gene (e.g., Dnmt1) and a housekeeping gene (e.g., Gapdh). The reaction is performed in a real-time PCR system that monitors the amplification of the PCR product in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.

Conclusion

The degradation of CDK2 is a vital mechanism for maintaining cell cycle fidelity, and its dysregulation is a key factor in tumorigenesis. While established E3 ligases like KLHL6 are known to directly target CDK2, the development of selective degraders such as this compound opens new avenues for therapeutic intervention. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to understand and investigate the pathways of CDK2 degradation, and to evaluate the efficacy of novel therapeutic agents targeting this critical cell cycle regulator. Further research into the precise mechanism of action of compounds like this compound, including the identification of the E3 ligase they recruit, will be crucial for the development of next-generation cancer therapies.

References

- 1. The Involvement of Ubiquitination Machinery in Cell Cycle Regulation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of Ubiquitin E3 Ligases, SCF and APC/C, in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple degradation pathways regulate versatile CIP/KIP CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of cyclin A-Cdk2 by SCF component Skp1 and F-box protein Skp2. | Sigma-Aldrich [merckmillipore.com]

- 9. Ubiquitin-dependent degradation of CDK2 drives the therapeutic differentiation of AML by targeting PRDX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to CPS2: A First-in-Class Selective CDK2 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound CPS2, a potent and selective Cyclin-Dependent Kinase 2 (CDK2) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of CDK2, with significant therapeutic potential in acute myeloid leukemia (AML). This document details the chemical structure, mechanism of action, quantitative biological data, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a heterobifunctional molecule that links a ligand for CDK2 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This dual binding induces the ubiquitination and subsequent proteasomal degradation of CDK2.[1]

| Property | Value | Reference |

| IUPAC Name | 4-[[5-Amino-1-[(3-methyl-2-thienyl)carbonyl]-1H-1,2,4-triazol-3-yl]amino]-N-[2-[[1-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-1H-1,2,3-triazol-4-yl]methoxy]ethyl]benzenesulfonamide | [2] |

| CAS Number | 2756741-90-7 | [1] |

| Molecular Formula | C38H42N12O10S2 | |

| Molecular Weight | 890.95 g/mol | |

| Solubility | Soluble to 100 mM in DMSO |

Quantitative Biological Data

This compound has been demonstrated to be a highly potent and selective degrader of CDK2 in various cancer cell lines.

Table 2.1: In Vitro Inhibitory and Degradation Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (CDK2) | - | 24 nM | [1][3] |

| DC50 | MDA-MB-231 | 8 nM | [1] |

| DC50 | MV-4-11 | 1 nM | [1] |

| DC50 | NB4 | Potent degradation | |

| DC50 | U937 | Potent degradation | |

| DC50 | OCI-AML2 | Potent degradation | |

| DC50 | OCI-AML3 | Potent degradation | |

| DC50 | Kasumi-1 | Potent degradation |

Table 2.2: Cellular Effects

| Effect | Cell Line/System | Concentration | Duration | Result | Reference |

| CDK2 Degradation | Ramos | 10-500 nM | 6 hours | Selective degradation of CDK2 over other CDKs (CDK1, 4, 5, 6, 7, 8, 9) | [1][3] |

| CDK2 Degradation | Ramos and NB4 | 250 nM | 0-6 hours | Rapid induction of CDK2 degradation | [3] |

| Cell Differentiation | NB4 | Concentration-dependent | - | Increased CD11b expression | [1] |

| Cell Differentiation | HL60 | 2 µM | 3 days | Promoted ATRA-induced CD11b upregulation | [3] |

| Proliferation Inhibition | Hematopoietic Stem Cells (HSCs) | 0.5-2 µM | - | Inhibited proliferation without cytotoxicity | [3] |

| Cell Differentiation | Hematopoietic Stem Cells (HSCs) | - | - | Induced granulocytic differentiation | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein.

Caption: Mechanism of this compound-mediated CDK2 degradation.

The degradation of CDK2 by this compound has significant downstream effects, particularly in the context of AML. CDK2 is known to negatively regulate the transcription factor C/EBPα, which is a key regulator of myeloid differentiation. By degrading CDK2, this compound leads to the stabilization of C/EBPα, thereby promoting the differentiation of leukemic blasts and inhibiting their proliferation.

Caption: Downstream effects of this compound-mediated CDK2 degradation in AML.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the supplementary information of the primary publication by Wang L, et al., Nature Chemical Biology, 2021. The following are generalized summaries based on publicly available information.

Synthesis of this compound

The synthesis of this compound involves a multi-step organic synthesis process, characteristic of PROTAC development. This typically includes the synthesis of the CDK2-binding moiety, the CRBN-ligand (a derivative of thalidomide), and a linker, followed by their conjugation. The precise reagents, reaction conditions, and purification methods are detailed in the aforementioned publication.

Caption: Generalized synthetic workflow for this compound.

Western Blot Analysis for CDK2 Degradation

This protocol is used to quantify the levels of CDK2 protein in cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., NB4, Ramos) at an appropriate density. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against CDK2 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® or MTS reagent to each well.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Flow Cytometry for Cell Differentiation

This protocol is used to assess the induction of myeloid differentiation in AML cells.

-

Cell Treatment: Treat AML cells (e.g., NB4, HL60) with this compound or a vehicle control for a specified period (e.g., 3-5 days).

-

Cell Staining: Harvest the cells and stain them with a fluorophore-conjugated antibody against a differentiation marker, such as CD11b.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of CD11b-positive cells.

-

Data Analysis: Compare the percentage of differentiated cells in the this compound-treated samples to the control samples.

Summary and Future Directions

This compound is a pioneering example of a selective CDK2 degrader with demonstrated efficacy in preclinical models of acute myeloid leukemia. Its mechanism of action, which involves the targeted degradation of CDK2, offers a promising therapeutic strategy for AML by overcoming the differentiation block characteristic of this disease. Further research is warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound to support its potential clinical development. The detailed experimental protocols provided in the primary literature serve as a valuable resource for researchers aiming to further investigate and build upon this important discovery.

References

A Comprehensive Guide to Determining the Selectivity Profile of a CPS2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific data on the selectivity profile of CPS2 (Carbamoyl Phosphate Synthetase 2) degraders is not extensively available in public literature. This guide, therefore, provides a comprehensive framework based on established principles and methodologies for characterizing the selectivity of targeted protein degraders, using a hypothetical this compound degrader as an illustrative example.

Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors, degraders, such as Proteolysis Targeting Chimeras (PROTACs), mediate the destruction of a target protein through the ubiquitin-proteasome system.[1][2][3] A critical aspect of developing a safe and effective degrader is a thorough understanding of its selectivity profile, encompassing both on-target potency and potential off-target effects. This guide outlines the key experimental approaches and data presentation strategies for characterizing the selectivity of a novel degrader targeting this compound.

The Mechanism of Action: A Ternary Complex Formation

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), in this case, this compound, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[4] The formation of a stable ternary complex between the degrader, this compound, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of this compound.[5][6] The selectivity of a degrader is not solely dependent on the binary binding affinity to its target but is significantly influenced by the cooperativity and stability of this ternary complex.[7]

Quantitative Assessment of Selectivity

A comprehensive evaluation of a this compound degrader's selectivity involves a multi-faceted approach, from initial biochemical assays to proteome-wide analyses in cellular models. The data should be presented in a clear and structured manner to allow for easy comparison between different compounds and experimental conditions.

Initial characterization involves assessing the binary binding affinities of the degrader to both this compound and the E3 ligase, as well as the stability of the ternary complex.

Table 1: Illustrative In Vitro Selectivity Profile of a Hypothetical this compound Degrader (CPS2D-01)

| Parameter | Target | Assay Type | Value (nM) |

| Binary Binding Affinity (Kd) | This compound | Isothermal Titration Calorimetry (ITC) | 50 |

| E3 Ligase (Cereblon) | Fluorescence Polarization (FP) | 250 | |

| Off-Target Protein A | Surface Plasmon Resonance (SPR) | >10,000 | |

| Off-Target Protein B | Surface Plasmon Resonance (SPR) | 8,000 | |